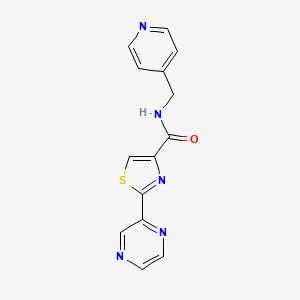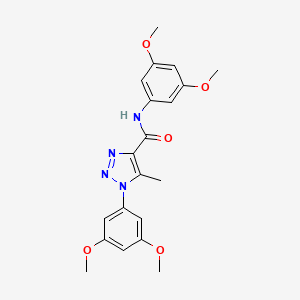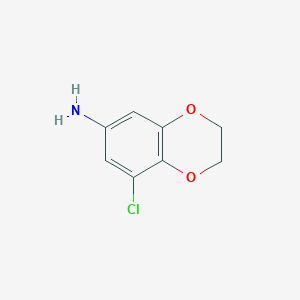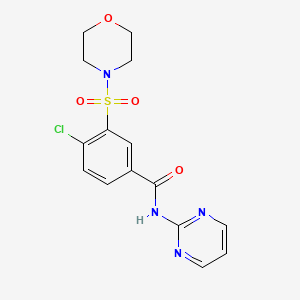![molecular formula C22H23N5O4S B2867051 1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)ethanone CAS No. 887222-72-2](/img/structure/B2867051.png)
1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several heterocyclic moieties, including a furan ring, a thiazole ring, and a triazole ring . These types of structures are often found in pharmaceuticals and other bioactive compounds due to their ability to interact with biological systems .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings are likely to influence the compound’s chemical properties and its interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the heterocyclic rings and the functional groups attached to them. For example, triazoles can undergo a variety of reactions, including substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the polarity of the molecule, the presence of hydrogen bond donors and acceptors, and the overall shape of the molecule would all play a role .Wissenschaftliche Forschungsanwendungen
Pharmacology: Anticancer Applications
The triazole and furan moieties within the compound suggest potential anticancer properties. Triazole derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines . This compound could be investigated for its selectivity and potency against specific types of cancer cells, potentially offering a new avenue for targeted cancer therapy.
Biochemistry: Enzyme Inhibition
In biochemistry, the compound’s ability to interact with enzymes could be explored. The structural complexity and presence of multiple heterocyclic rings might allow it to act as an inhibitor for enzymes that are crucial in disease pathways, such as proteases or kinases involved in inflammatory responses or cancer progression .
Materials Science: Sensor Development
The compound’s heterocyclic components could be utilized in materials science for the development of sensors. Heterocycles like furan and triazole are known for their electronic properties, which can be harnessed in the creation of chemical sensors for detecting environmental pollutants or biological markers .
Drug Discovery: Antimicrobial Agents
Given the antimicrobial properties associated with triazole derivatives, this compound could be synthesized and screened for activity against a range of pathogenic bacteria and fungi. Its efficacy and spectrum of activity could lead to the development of new antimicrobial agents .
Chemical Biology: Molecular Probes
In chemical biology, the compound could be modified to function as a molecular probe. Its structural features might allow it to bind selectively to certain biological targets, which can be useful in studying cellular processes or for diagnostic purposes .
Supramolecular Chemistry: Host-Guest Systems
The compound’s potential to form host-guest complexes due to its size and functional groups could be of interest in supramolecular chemistry. These complexes can be foundational in creating molecular machines or smart materials that respond to external stimuli .
Organic Synthesis: Building Blocks
The compound could serve as a versatile building block in organic synthesis. Its multiple reactive sites could be exploited to create a variety of structurally diverse compounds, which can be further developed for various applications ranging from pharmaceuticals to materials science .
Analytical Chemistry: Chromatography Standards
Lastly, in analytical chemistry, this compound, due to its unique structure, could be used as a standard or reference material in chromatographic analysis, helping to identify or quantify similar compounds in complex mixtures .
Wirkmechanismus
Target of Action
It’s known that compounds with similar structures, such as 1,2,4-triazoles and furan derivatives, have a broad range of biological activities . They are often used as antibacterial, antifungal, and pain-relieving agents .
Mode of Action
For instance, compounds with similar structures have been shown to interact with various receptors, leading to their diverse biological functions .
Biochemical Pathways
It’s known that compounds with similar structures, such as 1,2,4-triazoles and furan derivatives, can affect a wide range of biochemical pathways . These compounds often have antibacterial, antifungal, and pain-relieving properties, suggesting they may affect pathways related to these biological functions .
Pharmacokinetics
For instance, the presence of a furan ring and a 1,2,4-triazole moiety could influence its bioavailability .
Result of Action
Compounds with similar structures have been shown to have antibacterial and antifungal activity, suggesting this compound may have similar effects .
Action Environment
For instance, the pH, temperature, and presence of other molecules can affect the activity and stability of these compounds .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-[[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]-(3-methoxyphenyl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4S/c1-14(28)25-8-10-26(11-9-25)18(15-5-3-6-16(13-15)30-2)19-21(29)27-22(32-19)23-20(24-27)17-7-4-12-31-17/h3-7,12-13,18,29H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPMJWKMIVBDQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)OC)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[6-(diethylamino)pyridin-3-yl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2866973.png)
![2-(3-fluorophenyl)-N-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2866975.png)
![3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2866976.png)
![3-(Benzenesulfonyl)-6-ethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2866977.png)
![(E)-ethyl 5-(4-fluorophenyl)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2866978.png)

![N-[4-(acetylamino)phenyl]-2-[1-(3-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2866981.png)


![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide](/img/structure/B2866986.png)

